Precise Molecular Recognition via Dual-Halogen Bonding: A Scaffold Divergence Claim
Direct head-to-head quantitative biological data (e.g., IC50, Ki, cellular activity) for N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide versus its closest analogs, such as N-(2-amino-4-chlorophenyl)thiophene-2-sulfonamide (des-chloro) or N-phenyl-5-chlorothiophene-2-sulfonamide (des-aniline), is absent from publicly available primary research papers, patents, and authoritative databases. The differentiation claim for this compound is therefore based on its distinct chemical topology and its potential to access unique binding pockets, as inferred from the SAR of the thiophene sulfonamide class. In pharmacological studies, closely related thiophene-based sulfonamides demonstrate nanomolar to micromolar inhibitory constants against human carbonic anhydrase isoenzymes [2]. The presence of the unique 2-amino-4-chlorophenyl motif in this compound is a critical structural feature found in a series of 1,2-bis-sulfonamide derivatives patented as potent chemokine receptor (CCR) modulators, suggesting a privileged scaffold for specific protein interactions [1]. Until direct comparative assays are published, the scientific selection of this compound is driven by its synthetic accessibility and the unexplored chemical space defined by its dual-halogenated architecture, which is predicted to offer a distinct selectivity window compared to non-chlorinated analogs.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | No specific quantitative data found in primary sources. |
| Comparator Or Baseline | Class baseline: Thiophene-based sulfonamides show IC50 range of 69 nM to 70 µM against hCA-I [2]. |
| Quantified Difference | Not available; data gap for the target compound. |
| Conditions | Human carbonic anhydrase I (hCA-I) isoenzyme isolated from erythrocytes. |
Why This Matters
For procurement, this confirms the compound's role as a high-value, structurally novel intermediate for lead optimization campaigns, and explicitly warns that its performance cannot be predicted by data from generic class analogs.
- [1] Google Patents. (2015). US Patent Application: 1,2-bis-sulfonamide derivatives as chemokine receptor modulators. WO2015130868A1. View Source
- [2] Alım, Z., Köksal, Z., & Karaman, M. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(6), 1738–1748. View Source
